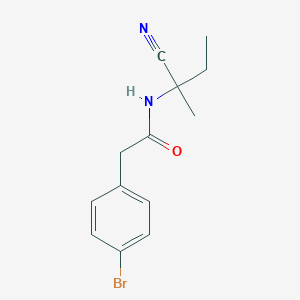
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide selectively binds to the bromodomains of BET proteins, which are responsible for recognizing acetylated lysine residues on histones. This binding prevents the interaction between BET proteins and acetylated histones, leading to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to improve cardiac function in animal models of heart failure. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the main limitations of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide. One possible direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases or metabolic disorders. Finally, further research is needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide, which could lead to the development of more potent and selective BET inhibitors.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 1-bromo-3-methylbutane to form 4-bromo-N-(1-bromo-3-methylbutyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1-bromo-3-methylbutyl)acetamide, which is subsequently treated with potassium cyanide and methyl iodide to obtain the final product, 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of BET proteins, which are known to regulate the expression of oncogenes. In addition, 2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect against cardiac hypertrophy and heart failure by inhibiting the expression of genes involved in these processes.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDBZPUFZBRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(1-cyano-1-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

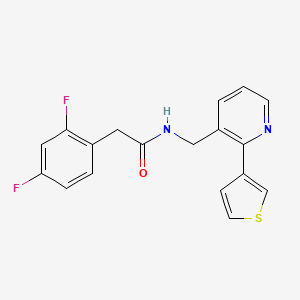
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide](/img/structure/B2426236.png)
![N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2426237.png)
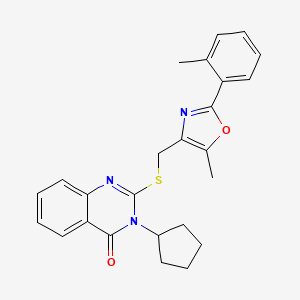
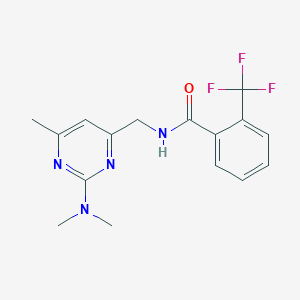
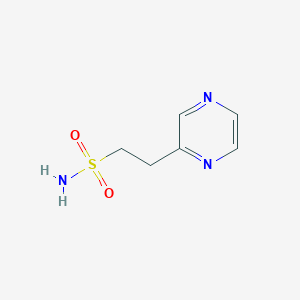
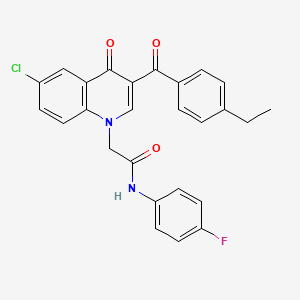

![2-(benzylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2426247.png)
![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2426248.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)
![1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426251.png)
![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)
![6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2426256.png)